5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone
Description
5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone is a pyrazolidinone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The phenyl group at position 5 is substituted with a cyclopentyloxy group at the meta position and a methoxy group at the para position, while a methyl group is attached to the nitrogen at position 1. This structural motif is commonly associated with phosphodiesterase (PDE) inhibition, particularly PDE IV, which is a therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Properties
IUPAC Name |
5-(3-cyclopentyloxy-4-methoxyphenyl)-1-methylpyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-18-13(10-16(19)17-18)11-7-8-14(20-2)15(9-11)21-12-5-3-4-6-12/h7-9,12-13H,3-6,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECVQUZDIVACQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(=O)N1)C2=CC(=C(C=C2)OC)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170811 | |
| Record name | 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145743-48-2 | |
| Record name | 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145743-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The pyrazolidinone precursor is synthesized via cyclization of 3-cyclopentyloxy-4-methoxycinnamic acid (1 ) with hydrazine hydrate.
Reaction Conditions
-
Substrate : 3-Cyclopentyloxy-4-methoxycinnamic acid (7.9 g, 30 mmol)
-
Reagent : Hydrazine hydrate (2.91 mL, 60 mmol)
-
Solvent : Toluene (25 mL)
-
Temperature : 100°C (reflux)
-
Time : 24 hours
Procedure
-
1 is suspended in toluene, and hydrazine hydrate is added dropwise.
-
The mixture is refluxed, followed by partial solvent removal.
-
Ether is added to induce crystallization, yielding 5-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-pyrazolidinone (2 ) as a white solid.
Analytical Data
| Property | Value |
|---|---|
| Yield | 86% |
| Melting Point | 192.5–193°C |
| H NMR (DMSO-) | δ 7.25 (2H, m), 5.57 (1H, q) |
| IR (KBr) | 3425, 3160, 2960, 1690 cm |
N-Methylation to Form 5-[3-(Cyclopentyloxy)-4-Methoxyphenyl]-1-Methyl-3-Pyrazolidinone
Alkylation Protocol
The methyl group is introduced via nucleophilic substitution using sodium hydride and methyl iodide.
Reaction Conditions
-
Substrate : 2 (1.66 g, 6 mmol)
-
Base : Sodium hydride (0.264 g, 6.6 mmol, 60% suspension)
-
Alkylating Agent : Methyl iodide (0.96 mL, 16 mmol)
-
Solvent : Tetrahydrofuran (THF, 10 mL)
-
Temperature : Room temperature
-
Time : 6 hours
Procedure
-
2 is suspended in THF, and NaH is added under nitrogen.
-
After hydrogen evolution ceases, methyl iodide is added.
-
The mixture is stirred, quenched with water, and filtered.
-
Crystallization from methanol-ether yields the final product (3 ).
Analytical Data
| Property | Value |
|---|---|
| Yield | 34% (after crystallization) |
| Melting Point | 192.5–193°C |
| H NMR (DMSO-) | δ 7.12 (1H, d), 3.37 (3H, s) |
| MS () | 305 (M–1) |
Optimization and Mechanistic Insights
Role of Sodium Hydride
Sodium hydride deprotonates the pyrazolidinone nitrogen, generating a nucleophilic site for methyl iodide. Excess methyl iodide (4 equivalents) ensures complete alkylation while minimizing side reactions.
Solvent Effects
THF is preferred for its ability to dissolve both the substrate and NaH, facilitating efficient mixing. Polar aprotic solvents like DMF were avoided due to potential side reactions with methyl iodide.
By-Product Analysis
-
Over-Alkylation : Controlled by stoichiometric use of NaH and methyl iodide.
-
Oxidation : Absence of oxygen is critical to prevent degradation of the hydrazine intermediate.
Alternative Synthetic Routes
Enzymatic Resolution
A related patent describes enzymatic dynamic kinetic resolution for synthesizing chiral pyrazolidinones, suggesting potential for asymmetric synthesis of 3 .
Industrial-Scale Considerations
Yield Improvement Strategies
-
Catalytic Methods : Transition-metal catalysts (e.g., Pd) could enhance efficiency but remain unexplored.
-
Flow Chemistry : Continuous processing may reduce reaction times and improve scalability.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the pyrazolidinone ring or other substituents.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy or cyclopentyloxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolidinone compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone as an anticancer agent. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolidinone have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound may have similar properties .
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory properties. Pyrazolidinones are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. Studies on related compounds indicate that they can effectively reduce inflammation in animal models, potentially making this compound a candidate for treating inflammatory diseases .
Neurological Applications
There is emerging interest in the effects of this compound on neurological disorders. Research indicates that similar pyrazolidinone derivatives may help mitigate symptoms associated with cognitive decline and neurodegenerative diseases such as Alzheimer's disease. The modulation of neuroinflammatory processes is a key area of investigation .
Metabolic Syndrome Treatment
The inhibition of specific enzymes involved in metabolic pathways has been linked to the treatment of metabolic syndrome, including conditions like type 2 diabetes and obesity. Compounds structurally related to pyrazolidinones have shown promise in preclinical studies for their ability to modulate glucose metabolism and improve insulin sensitivity .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural and functional differences between the target compound and its analogues:
Key Observations :
- Core Structure: The pyrazolidinone core (target compound) offers a conformationally flexible five-membered ring, while the pyrrolizinone in the PDE IVb inhibitor introduces rigidity through a fused bicyclic system. This may enhance target selectivity but reduce metabolic stability.
- Substituents: The cyclopentyloxy and methoxy groups are conserved in PDE-targeting compounds , suggesting their role in hydrophobic pocket interactions.
Q & A
Q. What are the optimal synthetic routes for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing substituted diones with hydrazine derivatives in ethanol/acetic acid mixtures (e.g., 7-hour reflux of 1,3-dione with phenyl hydrazine, followed by silica gel column purification and ethanol recrystallization) . Key parameters include stoichiometric ratios, solvent polarity, and temperature control to minimize side reactions. Analytical validation via HPLC or NMR is critical to confirm purity (>95%) .
Q. How can structural characterization be performed to verify the compound’s identity?
- Methodological Answer : Use X-ray crystallography to resolve bond angles and dihedral angles between aromatic rings (e.g., pyrazole and methoxyphenyl rings) . Complement with NMR (e.g., H and C) to confirm substituent positions, and FT-IR to identify functional groups like cyclopentyl ethers. For example, dihedral angles of 16.83°–51.68° between aromatic rings were critical for confirming steric interactions in pyrazole derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC quantification. Design dose-response curves (0.1–100 µM) and include positive controls (e.g., celecoxib). For cytotoxicity screening, employ MTT assays on human cell lines (e.g., HEK-293), ensuring replicates (n=4) and statistical validation (p<0.05) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures from the Protein Data Bank (PDB). Parameterize the ligand with Gaussian09 at the B3LYP/6-31G* level to optimize geometry. Analyze binding affinities (ΔG) and hydrogen-bonding interactions (e.g., O-H⋯N in pyrazole derivatives) . Validate with MD simulations (100 ns) to assess stability of ligand-protein complexes .
Q. What experimental designs address contradictions in environmental fate data for this compound?
- Methodological Answer : Adopt a split-plot design with abiotic/biotic factors (pH, microbial activity) as subplots. Measure degradation rates via LC-MS in soil/water matrices over 30 days. Use ANOVA to resolve discrepancies between lab and field data, ensuring covariates like organic matter content are controlled . For bioaccumulation studies, apply radiotracer techniques (e.g., C-labeling) to quantify uptake in model organisms .
Q. How can structural modifications enhance selectivity for a target enzyme?
- Methodological Answer : Use SAR-driven synthesis : Replace the cyclopentyl group with smaller/larger alkyl chains to modulate steric hindrance. Test derivatives in enzyme inhibition assays (e.g., IC shifts from 10 nM to 1 µM). Pair with CoMFA models to correlate 3D electrostatic fields with activity . For example, methoxy-to-ethoxy substitutions in aryl rings improved COX-2 selectivity by 20-fold in analogous compounds .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine knockout models (e.g., CRISPR-Cas9 gene editing) with metabolomics (LC-MS/MS) to track pathway perturbations. For example, depleting a target enzyme (e.g., PDE4) and measuring cAMP levels post-treatment. Use kinetic studies (e.g., SPR) to quantify binding rates (k/k) and confirm allosteric vs. competitive inhibition .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Validate with crystal structures of ligand-enzyme complexes to identify overlooked interactions (e.g., π-π stacking vs. H-bonding). For false negatives, assess solubility (logP >5 may reduce bioavailability) via shake-flask assays .
Q. Why do stability studies show variability under ambient vs. controlled conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with UPLC monitoring. Identify degradation products (e.g., hydrolysis of cyclopentyl ether) via HR-MS. Correlate with HPLC-UV kinetics (Arrhenius plots) to extrapolate shelf-life. Use DOE (Design of Experiments) to isolate factors like humidity or light exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
